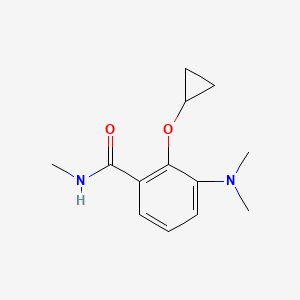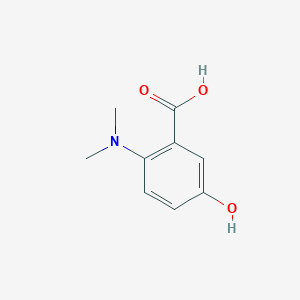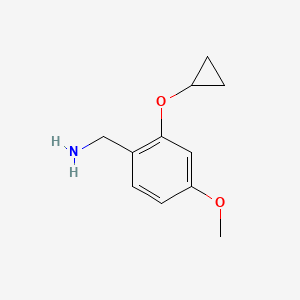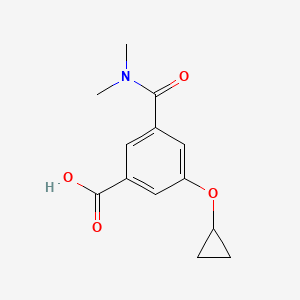
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable cyclopropane derivative with an appropriate reagent.
Introduction of the dimethylcarbamoyl group: This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under suitable conditions.
Formation of the benzoic acid core:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
3-Cyclopropoxybenzoic acid: Lacks the dimethylcarbamoyl group, leading to different chemical and biological properties.
5-(Dimethylcarbamoyl)benzoic acid: Lacks the cyclopropoxy group, resulting in different reactivity and applications.
Cyclopropoxybenzoic acids: Various derivatives with different substituents on the benzoic acid core, leading to a range of properties and uses.
The uniqueness of this compound lies in the combination of the cyclopropoxy and dimethylcarbamoyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)8-5-9(13(16)17)7-11(6-8)18-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
LZSNDPOOSPAJCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




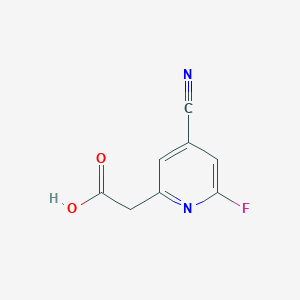
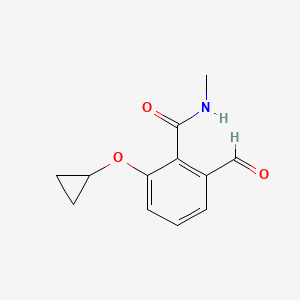
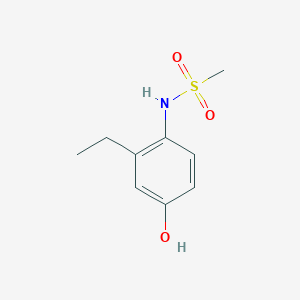
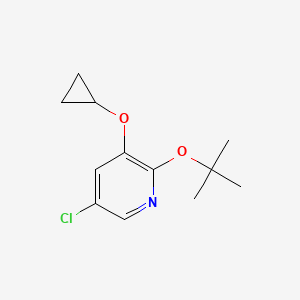

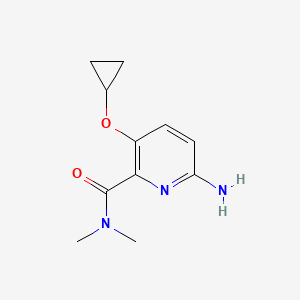

![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
